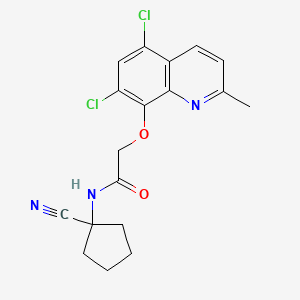![molecular formula C5H8O2 B13356457 2,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B13356457.png)
2,7-Dioxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dioxabicyclo[4.1.0]heptane, also known as 1,4-epoxycyclohexane, is a bicyclic organic compound with the molecular formula C6H10O. This compound is characterized by its unique structure, which includes a three-membered oxirane ring fused to a six-membered cyclohexane ring. It is a colorless liquid with a distinct odor and is used in various chemical applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2,7-Dioxabicyclo[4.1.0]heptane is through the Diels-Alder reaction. This involves the reaction of furans with olefinic or acetylenic dienophiles to produce 7-oxabicyclo[2.2.1]heptanes, which can then be converted to this compound . The reaction typically requires a catalyst, such as zinc iodide, and is conducted under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification processes such as distillation and crystallization to obtain the desired compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dioxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted cyclohexanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,7-Dioxabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism by which 2,7-Dioxabicyclo[4.1.0]heptane exerts its effects involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical processes to form new bonds and create complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
7-Oxabicyclo[2.2.1]heptane:
Cyclohexene oxide: Another related compound with an oxirane ring fused to a cyclohexane ring.
1,2-Epoxycyclohexane: Similar in structure but with the oxirane ring positioned differently.
Uniqueness: 2,7-Dioxabicyclo[4.1.0]heptane is unique due to its specific ring structure and the position of the oxygen atoms, which confer distinct reactivity and stability properties. This makes it particularly useful in certain chemical reactions and industrial applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C5H8O2 |
|---|---|
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
2,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H8O2/c1-2-4-5(7-4)6-3-1/h4-5H,1-3H2 |
Clave InChI |
JMPSWKMWNJPVSV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(O2)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13356375.png)


![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356423.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356424.png)


![L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B13356435.png)
![5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B13356442.png)


![(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B13356455.png)

![3-[(Benzylsulfanyl)methyl]-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356458.png)
